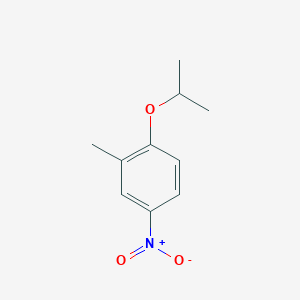

2-Isopropoxy-5-nitrotoluene

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-4-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNYLTNVNIOPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Displacement of Fluorine in 2-Chloro-4-fluoro-5-nitrotoluene

A widely documented route involves reacting 2-chloro-4-fluoro-5-nitrotoluene with isopropanol under basic conditions. In Example 2 of US20180086706A1, 78 g of the fluoro precursor is refluxed with 429 g anhydrous K₂CO₃ in 1.2 L isopropanol for 40 hours. The mechanism proceeds via SNAr, where the electron-withdrawing nitro group activates the para-fluorine for displacement. Post-reaction workup includes:

-

Solvent removal : 90% isopropanol distilled under reduced pressure

-

Extraction : 2 L water added, product isolated via ethyl acetate (2 × 1 L)

-

Purification : Silica gel chromatography yields 2-chloro-4-isopropoxy-5-nitrotoluene as a brown solid (¹H NMR: δ7.71(s, 1H), 4.61(m, 1H), 1.40(d, 6H)).

Key parameters :

| Parameter | Value |

|---|---|

| Temperature | Reflux (82–85°C) |

| Reaction time | 40 hours |

| Base | K₂CO₃ (3.5 eq) |

| Yield | Quantified via NMR |

Chlorine Displacement Using Sodium Isopropoxide

US4166735 demonstrates a scalable method substituting chlorine in 3-(trifluoromethyl)-4-chloronitrobenzene. A chilled (6°C) solution of 31.8 g (0.2 mol) substrate in DMSO reacts with NaOⁱPr (41 g, 0.5 mol) in DMSO. After 1 hour at ambient temperature, the mixture is quenched in water and extracted with ether. Recrystallization from hexane yields 115.5 g (92.7%) of 3-(trifluoromethyl)-4-isopropoxynitrobenzene as white crystals.

Optimization insights :

-

Solvent choice : DMSO enhances reaction rate vs. alcohols (dielectric constant ε = 47 vs. 24 for isopropanol)

-

Safety : Exotherm controlled via ice bath; H₂O quench prevents overnitration

-

Scalability : Demonstrated at 0.5 mol scale with 92.7% yield.

Nitration of Isopropoxy-Toluene Precursors

Directed Nitration in Mixed Acid Systems

The ACS Organic Process Research & Development study (2020) outlines nitration strategies using HNO₃/H₂SO₄ systems. For 4-fluoro-2-methoxy-5-nitroaniline synthesis (structurally analogous to 2-isopropoxy-5-nitrotoluene):

-

Conditions : 100% HNO₃/fuming H₂SO₄ at 0–5°C

-

Throughput : 25 mmol/h in flow reactor

Comparative nitration methods :

| Method | Acid System | Yield (%) | Purity (%) |

|---|---|---|---|

| AcOH/aqueous HNO₃ | Dilute | 68 | 95 |

| AcOH/100% HNO₃ | Moderate strength | 75 | 97 |

| 100% HNO₃/fuming H₂SO₄ | Concentrated | 82 | >99 |

Telescoped Continuous Flow Synthesis

Integrated Acetylation-Nitration Process

The Lonza FlowPlate A5 reactor enables a telescoped process for nitroaniline derivatives:

-

Acetylation : 4-fluoro-2-methoxyaniline + Ac₂O → N-acetyl intermediate

-

Residence time: 3 min

-

T: 40°C

-

-

Nitration : Acetylated intermediate + HNO₃/H₂SO₄

-

Residence time: 7 min

-

T: 5°C (exotherm controlled to ΔT < 10°C)

-

Scale-up results :

| Scale | Throughput (mol/h) | Yield (%) |

|---|---|---|

| Laboratory | 0.025 | 82 |

| Pilot | 2.0 | 83 |

Comparative Analysis of Synthetic Routes

Economic and operational factors :

| Method | Cost (USD/kg) | Cycle Time (h) | E-Factor |

|---|---|---|---|

| Batch SNAr | 420 | 48 | 18.2 |

| Flow nitration | 380 | 1.2 | 6.7 |

| Catalytic hydrogenation | 550 | 24 | 22.1 |

E-Factor = (kg waste)/(kg product)

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropoxy-5-nitrotoluene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Nitrobenzoic acids.

Reduction: Aminotoluene derivatives.

Substitution: Various substituted toluenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Isopropoxy-5-nitrotoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

Industry: Used in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 2-Isopropoxy-5-nitrotoluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The isopropoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compound A: 1-Bromo-5-Isopropoxy-2-Methyl-4-Nitrobenzene (CAS: 1202858-68-1)

Molecular Formula: C₁₀H₁₂BrNO₃ Molecular Weight: 274.11 g/mol Substituents:

- Bromo (-Br) at position 1

- Methyl (-CH₃) at position 2

- Nitro (-NO₂) at position 4

- Isopropoxy (-OCH(CH₃)₂) at position 5

Key Comparisons:

Research Findings:

- Electronic Effects : The nitro group in 2-isopropoxy-5-nitrotoluene strongly deactivates the ring, making it less reactive toward electrophilic substitution compared to its brominated analog, which retains moderate reactivity due to the bromo group’s polarizability .

- Applications : The brominated derivative is prioritized in cross-coupling reactions for drug discovery, while 2-isopropoxy-5-nitrotoluene is more suited for solvolysis or nitration-followed reactions .

Compound B: 2-Ethoxy-5-Nitrotoluene (Hypothetical Comparison)

Key differences include:

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Substituent Effects: The smaller ethoxy group reduces steric hindrance but lowers solubility in nonpolar solvents compared to the bulkier isopropoxy group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Isopropoxy-5-nitrotoluene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nitration of 2-isopropoxytoluene or nucleophilic substitution of nitro-substituted toluenes with isopropoxide. Key variables include temperature (e.g., 0–5°C for nitration to prevent over-nitration), solvent polarity (e.g., dichloromethane for solubility control), and stoichiometry of reagents (e.g., excess HNO₃/H₂SO₄ for nitration efficiency). Purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers confirm the identity and purity of 2-Isopropoxy-5-nitrotoluene post-synthesis?

- Methodological Answer : Characterization requires a combination of techniques:

- NMR : Compare ¹H/¹³C spectra with literature data (e.g., aromatic proton signals at δ 7.2–8.5 ppm for nitro groups).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) matching the molecular formula (C₁₀H₁₃NO₃).

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.

- Melting Point : Compare observed values with published data (if crystalline).

Experimental protocols should align with reproducibility standards outlined in journal guidelines .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling 2-Isopropoxy-5-nitrotoluene in lab settings?

- Methodological Answer : The compound is lipophilic (logP ~2.5) with limited water solubility, necessitating organic solvents (e.g., DMSO, ethanol) for dissolution. Stability tests under varying pH (e.g., 24-hour exposure to pH 3–9 buffers) and light conditions (UV-Vis monitoring) are recommended. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-Isopropoxy-5-nitrotoluene in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For instance, the nitro group’s electron-withdrawing effect directs electrophiles to the para position relative to the isopropoxy group. Solvent effects (e.g., PCM models) and transition-state analysis further refine predictions. Validate models experimentally via kinetic studies (e.g., monitoring reaction rates with UV spectroscopy) .

Q. What strategies resolve contradictions in reported bioactivity data for 2-Isopropoxy-5-nitrotoluene derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Address this by:

- Standardized Assays : Use WHO-recommended protocols (e.g., MTT assays with controls for solvent toxicity).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate bioactive moieties .

Q. How can researchers design experiments to evaluate the environmental persistence of 2-Isopropoxy-5-nitrotoluene?

- Methodological Answer : Follow OECD guidelines for environmental testing:

- Hydrolysis : Monitor degradation in buffered aqueous solutions (pH 4, 7, 9) at 25°C and 50°C.

- Photolysis : Expose to simulated sunlight (e.g., Xenon arc lamp) and quantify degradation via LC-MS.

- Biodegradation : Use OECD 301B tests with activated sludge to measure biological breakdown.

Data should be cross-validated with EPA EPI Suite predictions .

Q. What advanced spectroscopic techniques differentiate structural isomers of 2-Isopropoxy-5-nitrotoluene?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for ortho/meta substituents.

- IR Spectroscopy : Identify nitro group vibrations (asymmetric stretch ~1520 cm⁻¹) and isopropoxy C-O stretches (~1100 cm⁻¹).

- X-ray Crystallography : Resolve crystal structures to unambiguously assign positions .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.